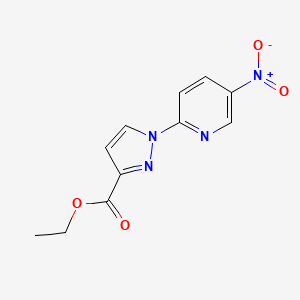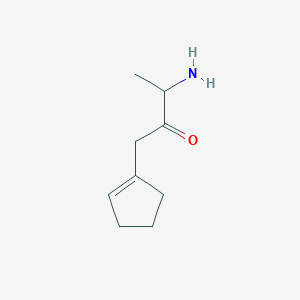
Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate is a complex organic compound that features a nitropyridine and a pyrazole ring
Méthodes De Préparation
The synthesis of Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 5-nitropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and various catalysts. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and other heterocyclic compounds .
Applications De Recherche Scientifique
Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as kinase inhibitors for cancer treatment.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as protein kinases. The nitro group and pyrazole ring play crucial roles in binding to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 1-(5-nitropyridin-2-YL)-1H-pyrazole-3-carboxylate can be compared with other similar compounds such as:
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound also features a nitropyridine and pyrazole ring but differs in its substitution pattern and overall structure.
Ethyl N-methyl-N-(5-nitropyridin-2-yl)glycinate: Another similar compound with a nitropyridine moiety but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10N4O4 |
|---|---|
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
ethyl 1-(5-nitropyridin-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)9-5-6-14(13-9)10-4-3-8(7-12-10)15(17)18/h3-7H,2H2,1H3 |
Clé InChI |
HHCFVZOUDCEAQG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Diethylamino)ethyl]amino}acetic acid](/img/structure/B13192181.png)

![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13192188.png)

![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)

![3-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13192222.png)
![5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13192226.png)

![Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13192239.png)



